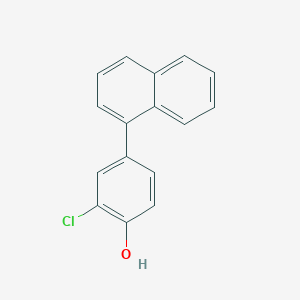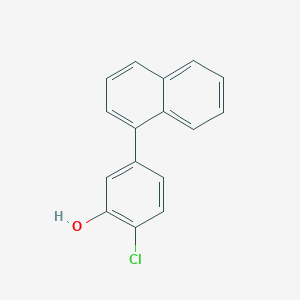
3-Chloro-5-(naphthalen-1-yl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(naphthalen-1-yl)phenol, 95% is an organic compound that has a wide range of applications in scientific research. It is a derivative of phenol, an aromatic compound with a hydroxyl group attached to a benzene ring. 3-Chloro-5-(naphthalen-1-yl)phenol, 95% has been studied extensively for its biochemical and physiological effects, as well as its synthesis methods and applications.
Aplicaciones Científicas De Investigación
3-Chloro-5-(naphthalen-1-yl)phenol, 95% has been used in a variety of scientific research applications. It has been studied for its ability to inhibit the growth of bacteria, fungi, and viruses, as well as its potential to act as an antioxidant and anti-inflammatory agent. It has also been studied for its potential to act as a chelating agent for metal ions and for its ability to scavenge free radicals. Additionally, 3-Chloro-5-(naphthalen-1-yl)phenol, 95% has been studied for its potential to act as a sensitizer for photodynamic therapy and for its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
The exact mechanism of action of 3-Chloro-5-(naphthalen-1-yl)phenol, 95% is not fully understood. However, it is believed that the compound acts as an antioxidant and anti-inflammatory agent by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to inhibit the growth of bacteria, fungi, and viruses by disrupting the cell wall and membrane structure. Furthermore, the compound has been shown to act as a chelating agent for metal ions, which can lead to the inhibition of certain enzymatic reactions.
Biochemical and Physiological Effects
3-Chloro-5-(naphthalen-1-yl)phenol, 95% has been studied for its biochemical and physiological effects. Studies have shown that the compound has the potential to act as an antioxidant, anti-inflammatory, and chelating agent. Additionally, the compound has been shown to inhibit the growth of bacteria, fungi, and viruses. Furthermore, the compound has been studied for its potential to act as a sensitizer for photodynamic therapy and for its ability to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Chloro-5-(naphthalen-1-yl)phenol, 95% in lab experiments has several advantages and limitations. One advantage is that the compound is relatively easy to synthesize and purify. Additionally, the compound is relatively stable and has a long shelf life. However, the compound is toxic and can be irritating to the skin and eyes. Furthermore, the compound is flammable and should be handled with care.
Direcciones Futuras
There are several potential future directions for the use of 3-Chloro-5-(naphthalen-1-yl)phenol, 95%. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, the compound could be used in combination with other compounds to create more effective treatments for bacterial, fungal, and viral infections. Furthermore, the compound could be used in combination with other compounds to create more effective treatments for cancer. Additionally, the compound could be used to develop new chelating agents for metal ions. Finally, the compound could be used in combination with other compounds to create more effective treatments for inflammation and oxidative stress.
Métodos De Síntesis
3-Chloro-5-(naphthalen-1-yl)phenol, 95% can be synthesized by reacting naphthalene-1-ol with chlorosulfonic acid. The reaction produces a sulfonation product, which is then treated with a base such as sodium hydroxide to form the desired product. The reaction is typically carried out at temperatures ranging from 0-20°C. The reaction time is dependent on the concentration of the reactants and can range from minutes to hours. The product can be purified by recrystallization or chromatography.
Propiedades
IUPAC Name |
3-chloro-5-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO/c17-13-8-12(9-14(18)10-13)16-7-3-5-11-4-1-2-6-15(11)16/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKAGPOJLYGAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














